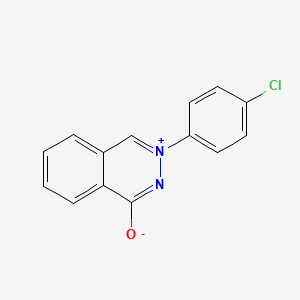

3-(4-Chlorophenyl)phthalazin-3-ium-1-olate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)phthalazin-3-ium-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENMELRXJYNJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 3 4 Chlorophenyl Phthalazin 3 Ium 1 Olate

Advanced Spectroscopic Characterization Techniques for Phthalazin-3-ium-1-olate Derivatives

Spectroscopic methods are indispensable tools for the elucidation of molecular structures. For phthalazin-3-ium-1-olate derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of the compound's constitution and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment and Molecular Dynamics

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful techniques for determining the connectivity of atoms in a molecule. In the case of 3-(4-Chlorophenyl)phthalazin-3-ium-1-olate, the aromatic protons of the phthalazine (B143731) and the 4-chlorophenyl moieties would exhibit distinct chemical shifts, providing insights into the electronic environment of the rings. The protons on the phthalazine ring typically appear in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the heterocyclic ring system. The protons of the 4-chlorophenyl group would show a characteristic AA'BB' splitting pattern.

Similarly, the ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The quaternary carbon atom of the olate function (C-1) and the carbon atom attached to the positively charged nitrogen (C-3) would have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign all proton and carbon signals. Furthermore, variable-temperature NMR studies could provide information on the rotational dynamics around the N-C bond connecting the 4-chlorophenyl group to the phthalazine ring.

| Proton (¹H) NMR | Carbon (¹³C) NMR |

| Chemical Shift (ppm) | Assignment |

| 8.5 - 7.5 | Aromatic (Phthalazine) |

| 7.8 - 7.4 | Aromatic (4-Chlorophenyl) |

Table 1: Predicted NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption band in the IR spectrum would be the strong stretching vibration of the carbonyl group of the olate, typically appearing in the region of 1650-1600 cm⁻¹. The C=N stretching vibration of the phthalazine ring would be observed around 1620-1580 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-Cl stretching vibration of the chlorophenyl group would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (Olate) | 1650 - 1600 |

| C=N Stretch | 1620 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

Table 2: Characteristic IR Absorption Bands for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₄H₉ClN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways could involve the loss of the chlorophenyl group or cleavage of the phthalazine ring, providing further confirmation of the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents, offering insights into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Bond Parameter Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of this compound would provide precise information on bond lengths, bond angles, and torsional angles. This data would confirm the planar nature of the phthalazin-3-ium-1-olate core and determine the relative orientation of the 4-chlorophenyl ring with respect to the heterocyclic system. The bond lengths within the phthalazine ring would reveal the degree of charge delocalization in the mesoionic system. For instance, the C1-O bond would be expected to have a length intermediate between a single and a double bond, and the N2-N3 bond would also exhibit partial double bond character.

| Parameter | Expected Value |

| C1-O Bond Length | ~1.25 Å |

| C1-N2 Bond Length | ~1.40 Å |

| N2-N3 Bond Length | ~1.35 Å |

| N3-C4a Bond Length | ~1.38 Å |

| Dihedral Angle (Phthalazine/Chlorophenyl) | Variable |

Table 3: Predicted Key Bond Parameters from X-ray Crystallography.

Aromaticity and Tautomerism Studies of the Phthalazine Ring

The phthalazine moiety is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. solubilityofthings.com This fusion results in an extended π-electron system that imparts considerable resonance stabilization. solubilityofthings.comnih.gov The aromatic nature of the phthalazine ring system is a key determinant of its chemical properties. solubilityofthings.com

In the specific case of this compound, the molecule exists as a mesoionic compound, also known as a betaine. This structural form is characterized by a delocalized positive charge on the phthalazinium ring and a negative charge on the exocyclic oxygen atom. This charge separation is a key feature of its ground state.

For a generic 2-substituted phthalazin-1(2H)-one, several tautomeric forms can be conceptualized, including the lactam, lactim, and mesoionic (betainic) forms. The relative stability of these forms is influenced by factors such as the nature of the substituent and the surrounding medium (e.g., solvent polarity). chemmethod.com

Below is a representative data table illustrating the kind of results obtained from computational studies on the tautomerism of a model phthalazinone system.

| Tautomeric Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| Lactam (Amide) | 0.00 | 3.5 |

| Lactim (Imino-alcohol) | +8.5 | 2.1 |

| Mesoionic (Betaine) | +15.2 | 8.9 |

Note: The data in this table is illustrative and based on general findings for phthalazinone systems, not specific to this compound.

In many cases, the lactam form is found to be the most stable tautomer for simple phthalazinones in the gas phase due to the strength of the amide bond. researchgate.net However, the presence of the 4-chlorophenyl substituent at the N-3 position in this compound stabilizes the mesoionic form, making it the predominant structure for this particular compound. The polarity of the solvent can also play a crucial role in tautomeric equilibrium, with more polar solvents potentially favoring the more polar mesoionic form. chemmethod.com

Reactivity and Transformation Pathways of 3 4 Chlorophenyl Phthalazin 3 Ium 1 Olate

Electrophilic Aromatic Substitution Reactions on the Phthalazine (B143731) and Chlorophenyl Moieties

The susceptibility of 3-(4-Chlorophenyl)phthalazin-3-ium-1-olate to electrophilic aromatic substitution is significantly influenced by the electronic nature of its two aromatic systems. The phthalazine core, bearing a formal positive charge on the nitrogen atom, is highly electron-deficient. This deactivation strongly disfavors electrophilic attack on the fused benzene (B151609) ring of the phthalazine moiety. Classical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not observed on this part of the molecule under standard conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 4-Chlorophenyl Ring

| Reaction Type | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | 3-(4-Chloro-3-nitrophenyl)phthalazin-3-ium-1-olate |

| Halogenation | Br⁺, Cl⁺ | 3-(3,4-Dichlorophenyl)phthalazin-3-ium-1-olate |

| Sulfonation | SO₃ | 3-(4-Chloro-3-sulfonylphenyl)phthalazin-3-ium-1-olate |

| Friedel-Crafts Alkylation/Acylation | R⁺, RCO⁺ | Substitution at the 3'-position |

Nucleophilic Addition and Substitution Reactions on the Phthalazine Core

The electron-deficient nature of the phthalazinium ring makes it susceptible to nucleophilic attack. Nucleophiles can add to the carbon atoms of the pyridazine (B1198779) ring, particularly at the C1 and C4 positions, which are activated by the adjacent positively charged nitrogen atom. Such additions can lead to the formation of dihydrophthalazine derivatives.

While direct nucleophilic substitution on the phthalazine ring of the parent olate is not a primary reaction pathway, functionalized phthalazinium salts, such as those with a leaving group at the 1-position (e.g., a chloro group), readily undergo nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for the synthesis of 1-substituted phthalazine derivatives.

Ring-Opening and Rearrangement Reactions of the Phthalazin-3-ium-1-olate System

The phthalazin-3-ium-1-olate system can undergo ring-opening reactions under specific conditions. For instance, related phthalazin-1(2H)-imine derivatives have been shown to undergo ring-opening to form benzonitrile (B105546) derivatives under the influence of sulfonyl chlorides, proceeding through an unstable intermediate. While not directly demonstrated for the title compound, this suggests a potential pathway for ring cleavage under strongly electrophilic conditions.

Rearrangement reactions are also a possibility. A study on a related 3-(4'-nitrophenyl)-4-methyl-ψ-phthalazone showed that under acidic conditions at high temperatures, the molecule rearranges to a phthalazone, although no migration of the aryl group between the nitrogen atoms was observed. This indicates the general stability of the N-aryl linkage but the potential for skeletal rearrangements under forcing conditions.

Oxidation and Reduction Chemistry of the Phthalazin-3-ium-1-olate Scaffold

The oxidation and reduction chemistry of this compound is not extensively documented. However, based on the reactivity of related heterocyclic systems, certain transformations can be predicted. The phthalazine ring system can be susceptible to oxidation, potentially leading to the formation of phthalazinones or ring-cleavage products under strong oxidizing conditions.

Reduction of the phthalazinium core is a more plausible transformation. Catalytic hydrogenation or reduction with hydride reagents could potentially reduce the pyridazine ring to yield tetrahydrophthalazine derivatives. The specific outcome would depend on the reaction conditions and the nature of the reducing agent.

Heterocyclic Coupling Reactions and Derivative Synthesis

One of the most significant areas of reactivity for this compound and related phthalazinium ylides is their participation in cycloaddition reactions. As a 1,3-dipole, this compound can react with various dipolarophiles in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions. This provides a powerful tool for the construction of fused five-membered heterocyclic rings.

Common dipolarophiles include activated alkynes and alkenes. For example, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate leads to the formation of pyrrolo[2,1-a]phthalazine derivatives. These reactions can be promoted by thermal heating, microwave irradiation, or ultrasound, with the latter two methods often providing higher yields and selectivity.

Furthermore, the phthalazine scaffold can be functionalized using modern cross-coupling methodologies. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed to introduce aryl substituents onto the phthalazine core, typically starting from a halogenated precursor like 1,4-dichlorophthalazine. researchgate.net This approach allows for the synthesis of a diverse library of 4-aryl-1-substituted phthalazines. While not directly starting from the olate, this demonstrates the utility of cross-coupling reactions in derivatizing the phthalazine system.

Table 2: Examples of [3+2] Cycloaddition Reactions of Phthalazinium Ylides

| Dipolarophile | Product Type |

| Dimethyl acetylenedicarboxylate (DMAD) | Pyrrolo[2,1-a]phthalazine |

| Methyl propiolate | Pyrrolo[2,1-a]phthalazine (regiospecific) |

| Electron-deficient alkenes | Dihydropyrrolo[2,1-a]phthalazine |

Coordination Chemistry and Metal Complex Formation with Phthalazin-3-ium-1-olate Ligands

The this compound molecule possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The nitrogen atoms of the phthalazine ring and the exocyclic oxygen atom can all act as donor atoms for metal ions.

While the coordination chemistry of this specific olate is not extensively detailed, related phthalazine derivatives have been widely used as ligands to form complexes with a variety of transition metals, including iron(II), nickel(II), and copper(II). In these complexes, the phthalazine moiety typically coordinates to the metal center through one or both of its nitrogen atoms. The resulting metal complexes have been investigated for their structural properties and potential biological activities. The ability of the phthalazin-3-ium-1-olate to act as a bidentate or even a bridging ligand could lead to the formation of diverse and structurally complex coordination polymers and discrete metal complexes.

Computational and Theoretical Investigations of 3 4 Chlorophenyl Phthalazin 3 Ium 1 Olate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For heterocyclic compounds like phthalazine (B143731) derivatives, these calculations provide insights into the electron distribution and areas susceptible to chemical reactions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov

Table 1: Representative Global Reactivity Descriptors Calculated for Analogous Heterocyclic Systems

| Descriptor | Formula | Typical Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.8 | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.7 | Chemical reactivity and stability |

| Chemical Potential | μ = (EHOMO + ELUMO)/2 | -4.15 | Tendency to escape electron cloud |

| Hardness | η = (ELUMO - EHOMO)/2 | 2.35 | Resistance to charge transfer |

Note: Data are representative values from studies on analogous compounds and serve to illustrate the application of these calculations.

Density Functional Theory (DFT) Studies for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the structural and electronic properties of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For compounds structurally related to 3-(4-Chlorophenyl)phthalazin-3-ium-1-olate, methods such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p) have been successfully used to predict bond lengths, bond angles, and torsion angles. nih.govnih.gov These theoretical structures often show excellent agreement with experimental data obtained from X-ray crystallography. nih.gov

Furthermore, DFT is instrumental in predicting various spectroscopic properties. By calculating the vibrational frequencies, researchers can simulate the infrared (IR) and Raman spectra of a molecule. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral peaks. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in UV-Visible spectra. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the interpretation of experimental ¹H and ¹³C NMR data. researchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Related Phthalazine Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3310 | 3315 | Imine and Amine groups |

| C-H Aromatic Stretch | 3050 | 3055 | Phenyl and Phthalazine rings |

| C=N Stretch | 1620 | 1625 | Phthalazine ring |

Note: This table is illustrative, based on data for related phthalazine imines, demonstrating the typical correlation between experimental and theoretical values. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior in a more realistic environment, such as in a solvent like water. MD simulations model the movements of atoms and molecules over time, offering a dynamic picture of the compound's conformational flexibility and its interactions with surrounding solvent molecules. nih.govscispace.com

For analogous phthalazine derivatives, MD simulations have been used to explore the conformational landscape, identifying the most stable shapes (conformers) the molecule can adopt in solution. nih.gov These simulations also provide insights into the solvation process by analyzing the radial distribution functions (RDFs), which describe the probability of finding solvent molecules at a certain distance from a specific atom in the solute. chemrxiv.org This information is crucial for understanding a compound's solubility and how its structure might change upon dissolution, which can affect its biological activity. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalazin-3-ium-1-olate Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. These models aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For phthalazine analogues, QSAR models have been developed to predict their potency as inhibitors of specific biological targets, such as kinases involved in cancer progression. nih.gov

The process involves calculating a set of molecular descriptors for each analogue, which can be electronic, steric, or hydrophobic in nature. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predicted R² (R²pred). nih.gov

Table 3: Example of a 2D-QSAR Model for Predicting Inhibitory Activity of Drug Analogues

| Model Type | Statistical Parameters | Key Descriptors |

|---|

Note: This table presents statistical data from a representative QSAR study on bioactive compounds, illustrating the parameters used to validate such models. nih.gov

Molecular Docking Studies on Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, usually a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to understand the mechanism of action of a compound and to predict its binding affinity for a specific biological target.

For phthalazine derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is implicated in tumor angiogenesis. nih.gov These studies predict the binding mode of the compound within the active site of the protein, identifying key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues. nih.gov The results are often quantified by a docking score or an estimated binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. These insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of more effective inhibitors. nih.gov

Table 4: Representative Molecular Docking Results for a 4-(4-Chlorophenyl)phthalazine Analogue with VEGFR-2

| Parameter | Value/Residues |

|---|---|

| Binding Energy | -95.86 kcal/mol |

| Hydrogen Bonds | Cys919, Glu883, Asp1044 |

Note: Data are from a docking study of a closely related phthalazine derivative, illustrating the type of information obtained from such simulations. nih.gov

Investigation of Pharmacological Activities and Biological Interactions of Phthalazin 3 Ium 1 Olate Scaffolds Preclinical Research Focus

Exploration of Anti-inflammatory Modulating Properties of Phthalazine (B143731) Derivatives

Preclinical studies have demonstrated that certain phthalazine derivatives possess significant anti-inflammatory properties. osf.io For instance, a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. osf.io Compounds that exhibited potent anti-inflammatory effects were further assessed for their in vitro inhibitory activity against cyclooxygenase-1 (COX-1) and COX-2 enzymes. osf.io Notably, some of these compounds showed significant anti-inflammatory activity when compared to the standard drug celecoxib (B62257) and were identified as potent and selective COX-2 inhibitors. osf.io

Another study on 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine, a related phthalazine derivative, revealed potent anti-inflammatory and peripheral antinociceptive effects in mice. nih.gov This compound, referred to as QUAN-0808, was shown to significantly reduce xylene-induced ear edema and carrageenan-induced paw edema. nih.gov The anti-inflammatory mechanism of QUAN-0808 is suggested to be related to the reduction of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) levels in the inflamed paw. nih.gov The study concluded that the anti-inflammatory and antinociceptive effects of this phthalazine derivative are linked and occur in a dose-dependent manner, likely through the inhibition of inflammatory mediators. nih.gov

Furthermore, research into hybrid compounds incorporating the phthalazine core has also shown promise. For example, 4,5-dihydro-1H-imidazole derivatives, when combined with a phthalazine structure, have been investigated for their anti-inflammatory properties. nih.gov While the primary focus of that particular study was on anticancer activity, the known anti-inflammatory potential of the imidazoline (B1206853) core suggests a promising avenue for developing novel anti-inflammatory agents based on phthalazine hybrids. nih.gov

Assessment of Antibacterial Activities in Preclinical Models

The antibacterial potential of phthalazine derivatives has been an area of active investigation. Nitrogen-containing heterocyclic compounds, such as phthalazines, are recognized for their exciting biological properties, including antimicrobial activity. globalresearchonline.net A study focused on the synthesis and antibacterial evaluation of new phthalazine derivatives starting from 1-chloro-4-p-tolylphthalizine reported that some of the synthesized compounds exhibited good activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. globalresearchonline.net

In another study, a series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives were synthesized and screened for their antimicrobial activities. nih.gov A significant number of these synthesized phthalazine derivatives demonstrated inhibitory activity against Staphylococcus aureus. nih.gov One particular derivative, compound 5l, was noted for its broad-spectrum activity, inhibiting all tested bacterial and fungal strains. nih.gov This highlights the potential of the phthalazine scaffold in the development of new antimicrobial agents.

Furthermore, research on phthalazine hybrids has also explored their antimicrobial properties. A study involving the synthesis of a novel series of phthalazinones bearing various functional groups screened the newly synthesized compounds against different microbial strains. researchgate.net The evaluation was conducted against both Gram-negative and Gram-positive bacteria, using Amoxicillin as a standard drug, indicating an ongoing effort to identify new antibacterial agents within this class of compounds. researchgate.net

Evaluation of Antiviral Potential of Phthalazin-3-ium-1-olate Analogues

While direct studies on the antiviral activity of 3-(4-Chlorophenyl)phthalazin-3-ium-1-olate are not extensively documented, research on structurally related heterocyclic compounds provides insights into their potential antiviral properties. For example, a study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides demonstrated that some of these derivatives possess anti-tobacco mosaic virus (TMV) activity. nih.govresearchgate.net This is relevant as it showcases the antiviral potential of heterocyclic systems containing a chlorophenyl group. The study found that the incorporation of sulfonamides into the 1,3,4-thiadiazole (B1197879) ring could generate compounds with potential plant antiviral activities. nih.govresearchgate.net Two compounds in particular, 7b and 7i, exhibited approximately 50% TMV inhibition, which was comparable to the commercial antifungal agent ningnanmycin. nih.govresearchgate.net This suggests that the inclusion of a 4-chlorophenyl group in a heterocyclic scaffold can contribute to antiviral activity, a principle that could potentially extend to phthalazine analogues.

Preclinical Anticancer Activity Studies and Target Engagement

The investigation of phthalazine derivatives as potential anticancer agents has been a significant area of preclinical research, with studies focusing on their cytotoxic effects on various cancer cell lines and their mechanisms of action, particularly as inhibitors of Poly(ADP-ribose) Polymerase (PARP-1).

Numerous studies have demonstrated the in vitro cytotoxic activity of phthalazine derivatives against a range of human cancer cell lines. For instance, a series of novel phthalazine derivatives were evaluated for their anti-proliferative activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.gov The results indicated that most of the prepared compounds displayed excellent to moderate growth inhibitory activity. semanticscholar.org Specifically, compounds bearing a 4-(4-chlorophenyl)phthalazine scaffold showed significant cytotoxicity. nih.govsemanticscholar.org

One study highlighted that a compound with a 4-chloro group at the tail moiety (compound 4b) exhibited higher anticancer activities against both MCF-7 and HepG2 cancer cell lines compared to its unsubstituted counterpart. semanticscholar.org The IC50 values for this compound were 0.06 µM and 0.08 µM for MCF-7 and HepG2 cells, respectively. semanticscholar.org Another related compound (5b) also showed potent activity against the MCF-7 cell line with an IC50 of 0.11 µM. semanticscholar.org

The following table summarizes the in vitro cytotoxicity of selected phthalazine derivatives against MCF-7 and HepG2 cancer cell lines:

| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| 3d | 0.88 | 0.15 |

| 4a | 0.16 | 0.29 |

| 4b | 0.06 | 0.08 |

| 5a | 0.74 | 1.19 |

| 5b | 0.11 | 0.15 |

Data sourced from preclinical in vitro studies. semanticscholar.org

These findings underscore the potential of the 4-(4-chlorophenyl)phthalazine scaffold as a basis for the development of novel anticancer agents.

PARP-1 has emerged as a critical target in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.govnih.gov Phthalazine derivatives have been extensively investigated as PARP-1 inhibitors. osf.io The design of selective and effective PARP-1 inhibitors has been a central focus of much research. nih.gov

A study focusing on chlorine-substituted phthalazinone-based compounds containing a chlorophenyl moiety investigated their differential inhibition of PARP-1. nih.govresearchgate.net This research highlighted the pharmacophoric relevance of the chlorine substituent and its positional orientation on the phenyl ring. nih.gov The study compared a meta-chlorophenyl compound (11c) and a para-chlorophenyl compound (11d), revealing that the meta-substituted compound exhibited higher inhibitory potency against PARP-1. nih.gov Thermodynamic calculations showed that the meta-chlorophenyl derivative had a higher total binding energy (ΔGbind) compared to the para-substituted one, indicating a more stable binding orientation within the active site of the PARP-1 enzyme. nih.gov

The following table presents a conceptual comparison of the inhibitory characteristics of meta- and para-chlorophenyl phthalazinone derivatives based on the described mechanistic studies:

| Compound Feature | Inhibitory Potency against PARP-1 | Binding Stability |

| meta-chlorophenyl | Higher | More Stable |

| para-chlorophenyl | Lower | Less Stable |

This table is based on findings from mechanistic studies on chlorine-substituted phthalazinone-based compounds. nih.gov

These mechanistic insights are crucial for the rational design of novel and more potent PARP-1 inhibitors based on the phthalazine scaffold for cancer treatment. researchgate.net

Beyond PARP-1, phthalazine derivatives have been explored for their potential to modulate other enzymatic pathways relevant to cancer. For example, some phthalazine derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov In one study, a series of 4-(4-chlorophenyl)phthalazine derivatives were synthesized and tested for their inhibitory activities against VEGFR-2. nih.gov The most potent compounds, 2g and 4a, inhibited VEGFR-2 with IC50 values of 0.148 µM and 0.153 µM, respectively. nih.gov This demonstrates that the phthalazine scaffold can be adapted to target different enzymatic pathways involved in cancer progression.

Additionally, phthalazine derivatives have been found to target Aurora kinases, a family of serine/threonine protein kinases that play a crucial role in mitosis. nih.gov Potent and selective inhibitors of Aurora kinases based on the phthalazine structure have been identified, suggesting another avenue for the anticancer activity of this class of compounds. nih.gov

Receptor Binding and Ligand Interaction Studies (e.g., Melatonin (B1676174) MT1/MT2 Receptors, AMPA Receptors, RAGE)

The phthalazine nucleus has proven to be a valuable scaffold for the development of ligands targeting a variety of receptors. Research into this class of compounds has revealed interactions with melatonin MT1 and MT2 receptors, AMPA receptors, and RAGE, indicating a broad therapeutic potential.

Melatonin MT1/MT2 Receptors:

The phthalazine ring is considered an excellent structural framework for designing ligands for melatonin MT1 and MT2 receptors. These G-protein coupled receptors are primarily involved in regulating circadian rhythms and have been implicated in sleep disorders, depression, and cancer. The development of phthalazine-based ligands suggests their potential as modulators of the melatoninergic system. While specific binding affinities for this compound are not extensively documented in publicly available research, the general class of phthalazine derivatives has been explored for this activity. The affinity of these compounds for MT1 and MT2 receptors is typically determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the test compound.

AMPA Receptors:

Phthalazine derivatives have also been reported to act as non-competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are crucial for fast synaptic transmission in the central nervous system, and their dysfunction is associated with conditions like epilepsy and neurodegenerative diseases. A series of phthalazine-1,4-diones has been designed and synthesized with the aim of achieving anticonvulsant activity through non-competitive AMPA receptor antagonism. nih.gov Molecular docking studies are often employed to understand the binding interactions of these compounds with the AMPA receptor. nih.gov

Receptor for Advanced Glycation Endproducts (RAGE):

Table 1: Investigated Biological Targets of Phthalazine Scaffolds

| Receptor Target | Potential Therapeutic Area | Role of Phthalazine Derivatives |

|---|---|---|

| Melatonin MT1/MT2 Receptors | Sleep disorders, Depression | Ligand/Modulator |

| AMPA Receptors | Epilepsy, Neurodegeneration | Non-competitive Antagonist |

| RAGE | Inflammation, Diabetes | Inhibitor |

Structure-Activity Relationship (SAR) Studies of Phthalazin-3-ium-1-olate Derivatives for Specific Biological Activities

The biological activity of phthalazine derivatives can be significantly influenced by the nature and position of substituents on the phthalazine core and any appended phenyl rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets.

For the broader class of phthalazinone derivatives, SAR studies have led to the identification of key structural features that govern their activity as, for example, phosphodiesterase-4 (PDE-4) inhibitors. osf.io These studies revealed that benzylamine-substituted phthalazinones were potent PDE-4 inhibitors. osf.io Furthermore, the introduction of polar groups at the 2-position of the phthalazinone ring was found to reduce bronchodilatory activity, highlighting the importance of this position for pharmacological effects. nih.gov

In the context of α-adrenoceptor antagonism, novel 4-(4-bromophenyl)phthalazine derivatives connected to an amine or N-substituted piperazine (B1678402) via an alkyl spacer have been synthesized and evaluated. nih.gov These studies demonstrated that the nature of the substituent at the 4-position of the phthalazine ring plays a critical role in the compound's activity. nih.gov

Advanced Materials and Supramolecular Chemistry Applications of Phthalazin 3 Ium 1 Olate Architectures

Utilization as Ligands in Transition Metal Catalysis

There is currently a lack of specific research in the scientific literature detailing the use of 3-(4-Chlorophenyl)phthalazin-3-ium-1-olate as a ligand in transition metal catalysis. However, the broader class of phthalazine (B143731) derivatives has been investigated for their coordination chemistry. Phthalazines can act as N-donor ligands, forming complexes with various transition metals.

The mesoionic nature of the phthalazin-3-ium-1-olate ring system, with its separated positive and negative charges, suggests that it could function as a unique type of ligand. The exocyclic olate group could coordinate to a metal center, potentially influencing the catalytic activity and selectivity of the resulting complex. The electronic properties of the 4-chlorophenyl substituent at the 3-position would likely modulate the electron-donating ability of the ligand, offering a means to fine-tune the catalytic performance. While speculative, the potential for these compounds to act as ligands in catalytic reactions such as cross-coupling or oxidation catalysis warrants future investigation.

Integration into Functional Polymeric Systems and Advanced Materials

To date, there are no published studies on the integration of This compound into functional polymeric systems or other advanced materials. The synthesis of polymers incorporating this specific mesoionic compound has not been reported.

In a broader context, the reactivity of related phthalazinium ylides in cycloaddition reactions suggests a potential route for polymerization. For instance, if a phthalazinium olate were appropriately functionalized with a polymerizable group, it could be incorporated into a polymer backbone or as a pendant group. Such materials could exhibit interesting properties due to the dipolar nature of the mesoionic moiety, potentially finding applications in areas like dielectric materials or membranes. However, without experimental data, this remains a hypothetical application.

Self-Assembly and Supramolecular Architectures Based on Phthalazin-3-ium-1-olate Interactions

The ability of This compound to participate in self-assembly and form supramolecular architectures has not been documented in the scientific literature.

Mesoionic compounds, in general, are known to possess large dipole moments, which can lead to strong intermolecular dipole-dipole interactions. These interactions, along with potential π-π stacking of the aromatic phthalazine and chlorophenyl rings, could in principle drive the self-assembly of these molecules into ordered structures. The formation of such supramolecular assemblies is highly dependent on factors like solvent polarity and temperature. The resulting architectures could have applications in areas such as organic electronics or sensor technology, but this potential is yet to be explored for this specific compound.

Luminescent Properties and Optoelectronic Applications

There is no available research on the luminescent properties or optoelectronic applications of This compound . The photophysical characteristics of this compound have not been reported.

Azaheterocyclic compounds, including some phthalazine derivatives, are known to exhibit fluorescence. The extended π-system of the phthalazin-3-ium-1-olate core, coupled with the 4-chlorophenyl substituent, suggests that this molecule could be luminescent. The nature of the substituent on the phthalazine ring is known to influence the emission wavelength and quantum yield in related systems. Should This compound prove to be luminescent, it could be a candidate for applications in organic light-emitting diodes (OLEDs), fluorescent probes, or other optoelectronic devices. However, experimental verification of these properties is necessary.

Future Directions and Emerging Research Avenues for 3 4 Chlorophenyl Phthalazin 3 Ium 1 Olate Research

Development of Novel Synthetic Methodologies for Diversification

The exploration of the chemical space around the 3-(4-Chlorophenyl)phthalazin-3-ium-1-olate core is contingent on the development of versatile and efficient synthetic methodologies. Future research will likely focus on expanding the library of analogues to establish robust structure-activity relationships (SAR).

A promising avenue lies in the application of 1,3-dipolar cycloaddition reactions . Phthalazinium ylides, key precursors to the phthalazin-3-ium-1-olate system, can undergo Huisgen [3+2] dipolar cycloadditions with a variety of dipolarophiles. mdpi.comnih.govresearchgate.netresearchgate.net This approach allows for the stereospecific and regiospecific construction of complex fused heterocyclic systems. The use of unconventional energy sources such as microwave (MW) and ultrasound (US) irradiation in these cycloaddition reactions has been shown to enhance selectivity, increase yields, and reduce reaction times, offering a greener and more efficient alternative to conventional thermal heating. mdpi.comnih.gov

Furthermore, multicomponent reactions (MCRs) are set to play a pivotal role in the diversification of phthalazine (B143731) derivatives. nih.govchemrevlett.comlongdom.org MCRs, particularly those following a [3+2+1] three-component strategy, offer a highly efficient means of generating molecular complexity from simple starting materials in a single step. nih.gov The development of novel MCRs tailored to the synthesis of functionalized phthalazin-3-ium-1-olates will be a key area of focus.

The table below summarizes potential synthetic strategies for the diversification of the this compound scaffold.

| Synthetic Strategy | Description | Potential for Diversification |

| 1,3-Dipolar Cycloaddition | Reaction of in situ generated phthalazinium ylides with various alkynes and alkenes. | Introduction of a wide range of substituents on the newly formed ring, enabling fine-tuning of electronic and steric properties. |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to construct complex molecules. | Rapid generation of a library of diverse analogues with different substitution patterns on the phthalazine core and the phenyl ring. |

| Late-Stage Functionalization | Introduction of new functional groups onto the pre-formed this compound scaffold. | Allows for the synthesis of derivatives that may not be accessible through de novo synthesis, facilitating the exploration of SAR. |

Advanced Spectroscopic and Structural Probing Techniques

A deep understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced analytical techniques. As a mesoionic compound, it possesses a unique electronic structure that can be elucidated through a combination of spectroscopic and crystallographic methods. ias.ac.in

X-ray crystallography will be indispensable for unambiguously determining the three-dimensional structure of these molecules. ias.ac.inresearch-nexus.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly nitrogen NMR, will be a powerful tool for probing the electronic environment of the nitrogen atoms within the phthalazine core. researchgate.net Advanced NMR techniques, coupled with computational studies, can provide insights into the delocalization of charge and the aromaticity of the mesoionic ring.

Mass spectrometry is a key technique for the characterization of mesoionic heterocycles, with fragmentation patterns that can be used to distinguish between isomers. rsc.orgrsc.org High-resolution mass spectrometry will be essential for confirming the elemental composition of newly synthesized derivatives.

The table below outlines the application of advanced analytical techniques in the study of this compound.

| Technique | Application | Information Gained |

| X-ray Crystallography | Determination of the solid-state molecular structure. | Precise bond lengths, bond angles, and intermolecular packing. |

| Nitrogen NMR Spectroscopy | Probing the electronic environment of the nitrogen atoms. | Insights into charge distribution and aromaticity of the mesoionic ring. |

| High-Resolution Mass Spectrometry | Accurate mass determination and fragmentation analysis. | Confirmation of molecular formula and structural elucidation. |

| Computational Chemistry | Theoretical modeling of molecular structure and properties. | Prediction of spectroscopic data, electronic properties, and reactivity. |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Science

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of drug discovery and material science. nih.govresearchgate.net These computational tools can be leveraged to accelerate the design and optimization of novel this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their molecular descriptors. researchgate.net This can help to prioritize which compounds to synthesize and test, thereby saving time and resources.

The table below details the potential applications of AI and ML in the research of this compound.

| AI/ML Application | Description | Potential Impact |

| De Novo Molecular Design | Generation of novel molecular structures with optimized properties. | Accelerated discovery of potent and selective drug candidates or functional materials. |

| Predictive Modeling (QSAR) | Prediction of biological activity or material properties based on chemical structure. | Prioritization of synthetic targets and reduction in the number of compounds that need to be synthesized and tested. |

| Retrosynthesis Planning | AI-driven planning of synthetic routes to target molecules. | More efficient and innovative synthesis of complex derivatives. |

Exploration of New Biological Targets and Therapeutic Areas

Phthalazine derivatives have already demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. pharmainfo.inosf.ioontosight.airesearchgate.net Future research on this compound will likely expand into new therapeutic areas.

One area of significant potential is in the development of kinase inhibitors . While some phthalazine derivatives are known to be potent VEGFR-2 inhibitors, nih.govnih.govajchem-b.comrsc.org the exploration of their activity against other kinases involved in cancer and other diseases is a promising avenue. The phthalazine scaffold can serve as a template for the design of selective inhibitors for a variety of kinases.

The antimicrobial potential of phthalazine derivatives is another area ripe for further investigation. ekb.egnih.govresearchgate.netglobalresearchonline.net With the growing threat of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Screening of a diverse library of this compound analogues against a panel of pathogenic bacteria and fungi could lead to the discovery of novel antimicrobial agents.

Furthermore, the anti-inflammatory properties of some phthalazine derivatives suggest their potential application in the treatment of neuroinflammatory and neurodegenerative diseases .

The table below highlights potential new biological targets and therapeutic areas for this compound.

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Kinases beyond VEGFR-2 (e.g., Aurora kinases, EGFR) | The phthalazine scaffold is a known kinase-binding motif. |

| Infectious Diseases | Bacterial and fungal enzymes | Phthalazine derivatives have shown broad-spectrum antimicrobial activity. |

| Neurodegenerative Diseases | Enzymes and receptors involved in neuroinflammation | Anti-inflammatory properties of phthalazines may be beneficial in these conditions. |

| Cardiovascular Diseases | Enzymes involved in thrombosis and hypertension | Some phthalazine derivatives have shown antithrombotic and antihypertensive effects. longdom.orglongdom.org |

Design of Phthalazin-3-ium-1-olate Based Molecular Probes and Diagnostics

The unique photophysical properties of many heterocyclic compounds make them attractive candidates for the development of molecular probes and diagnostic agents. nih.govnih.govmdpi.com The mesoionic nature of the this compound core could be exploited to design novel fluorescent sensors.

By incorporating appropriate chelating moieties into the phthalazin-3-ium-1-olate scaffold, it may be possible to create fluorescent chemosensors for the detection of biologically important metal ions. researchgate.netresearchgate.net These sensors could find applications in bioimaging and environmental monitoring.

Furthermore, the phthalazine core could be functionalized with targeting ligands to create bioimaging probes for specific cellular components or disease biomarkers. These probes could be used for in vitro and in vivo imaging, providing valuable tools for disease diagnosis and monitoring treatment response.

The table below outlines the potential applications of this compound in the development of molecular probes and diagnostics.

| Application | Design Strategy | Potential Utility |

| Fluorescent Metal Ion Sensors | Incorporation of a metal ion chelator into the phthalazin-3-ium-1-olate scaffold. | Detection and quantification of metal ions in biological and environmental samples. |

| Bioimaging Probes | Functionalization with a targeting moiety for a specific biological target. | Visualization of cellular processes and disease biomarkers in living systems. |

| Diagnostic Agents | Development of derivatives with properties suitable for diagnostic applications (e.g., PET imaging). | Early detection and diagnosis of diseases such as cancer. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Chlorophenyl)phthalazin-3-ium-1-olate?

Answer:

The synthesis typically involves multi-step organic reactions, such as:

- Condensation reactions : Reacting 4-chlorobenzaldehyde derivatives with phthalazine precursors under acidic or basic conditions to form the phthalazinium core .

- Oxidation/cyclization : Using catalysts like Pd/C or transition metals to facilitate ring closure and stabilize the ionic structure .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the pure compound.

Validation via HPLC (>98% purity) and 1H/13C NMR (to confirm substituent positions) is critical .

Basic: How can the purity and structural integrity of this compound be rigorously characterized?

Answer:

- Spectroscopy :

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns due to chlorine .

- Single-crystal XRD : Use SHELXL for refinement to resolve bond lengths/angles and confirm tautomeric form .

Advanced: How can discrepancies between computational and experimental structural data be resolved?

Answer:

- High-resolution XRD : Refine structures using SHELXL to compare experimental bond lengths/angles with DFT-optimized geometries .

- Dynamic effects : Account for tautomerism (e.g., enolate vs. keto forms) by analyzing temperature-dependent NMR or variable-temperature XRD .

- Validation metrics : Calculate R-factors (<5%) and goodness-of-fit (GOF ~1.0) to assess model accuracy .

Advanced: What strategies address contradictions in reported biological activity data for this compound?

Answer:

- Assay standardization : Control solvent (DMSO concentration <1%), pH, and temperature to minimize variability .

- Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to confirm target specificity .

- Purity reassessment : Use LC-MS to rule out degradation products interfering with activity .

Basic: What spectroscopic techniques are essential for functional group analysis?

Answer:

- UV-Vis spectroscopy : Identify π→π* transitions in the phthalazine ring (λmax ~250–300 nm) .

- 13C DEPT NMR : Differentiate quaternary carbons (e.g., phthalazine C=O) from CH/CH2 groups .

- X-ray photoelectron spectroscopy (XPS) : Confirm chlorine oxidation state (binding energy ~200 eV for C-Cl) .

Advanced: How can crystallization challenges for XRD analysis be mitigated?

Answer:

- Solvent screening : Test binary systems (e.g., DCM/hexane, methanol/water) to optimize crystal growth .

- Temperature gradients : Use slow cooling (0.1°C/min) to promote large, defect-free crystals .

- Twinned data handling : Employ SHELXL ’s TWIN/BASF commands to refine overlapping reflections .

Basic: What are key considerations for handling hygroscopicity or stability during storage?

Answer:

- Storage : Use desiccants (silica gel) under inert gas (N2/Ar) at –20°C to prevent hydrolysis .

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH) with periodic HPLC checks .

Advanced: How can synthetic pathways be validated when intermediates are unstable?

Answer:

- In-situ monitoring : Use ReactIR or LC-MS to track transient intermediates .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to stabilize reactive sites .

Advanced: How to analyze tautomeric equilibria in different solvent systems?

Answer:

- Variable solvent NMR : Compare chemical shifts in DMSO-d6 (polar aprotic) vs. CDCl3 (nonpolar) to detect tautomer shifts .

- DFT calculations : Simulate solvent effects (e.g., PCM models) to predict dominant tautomers .

Basic: What recrystallization solvents are optimal for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.